molecular formula C8H13ClO5S2 B13644295 1-(4-Methoxy-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropane-1-sulfonyl chloride

1-(4-Methoxy-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13644295
M. Wt: 288.8 g/mol
InChI Key: MEHILPYVKQRCNT-UHFFFAOYSA-N
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Description

1-(4-Methoxy-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropane-1-sulfonyl chloride is a complex organic compound with a unique structure that includes a cyclopropane ring and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of a suitable cyclopropane derivative with a sulfonyl chloride precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl chloride group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonamides, and various substituted cyclopropane compounds.

Scientific Research Applications

1-(4-Methoxy-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropane-1-carbaldehyde
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness

1-(4-Methoxy-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for developing new pharmaceuticals and industrial materials.

Properties

Molecular Formula

C8H13ClO5S2

Molecular Weight

288.8 g/mol

IUPAC Name

1-(4-methoxy-1,1-dioxothiolan-3-yl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C8H13ClO5S2/c1-14-7-5-15(10,11)4-6(7)8(2-3-8)16(9,12)13/h6-7H,2-5H2,1H3

InChI Key

MEHILPYVKQRCNT-UHFFFAOYSA-N

Canonical SMILES

COC1CS(=O)(=O)CC1C2(CC2)S(=O)(=O)Cl

Origin of Product

United States

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